molecular formula C38H36N4O4S2 B1599009 propan-2-yl 7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 6998-30-7

propan-2-yl 7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B1599009
CAS No.: 6998-30-7
M. Wt: 676.8 g/mol
InChI Key: QILUFVJSEAEPCY-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a fused bicyclic core with a thiazole ring (positions 1–3) and a pyrimidine ring (positions 3–6). Key structural features include:

  • Propan-2-yl ester at position 6, influencing lipophilicity and metabolic stability.
  • 7-Methyl group on the pyrimidine ring, enhancing steric bulk.
  • Methylidene linker at position 2, connecting to a pyrazole moiety substituted with a 3-methyl-4-prop-2-enoxyphenyl group and a phenyl group at position 1.
  • 4-Methylsulfanylphenyl group at position 5, contributing to electron density modulation.

The compound’s synthesis likely involves a multi-component reaction, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives (e.g., condensation of a tetrahydropyrimidine precursor with a substituted pyrazole carbaldehyde under acidic conditions) .

Properties

IUPAC Name

propan-2-yl 7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H36N4O4S2/c1-7-19-45-31-18-15-27(20-24(31)4)34-28(22-41(40-34)29-11-9-8-10-12-29)21-32-36(43)42-35(26-13-16-30(47-6)17-14-26)33(37(44)46-23(2)3)25(5)39-38(42)48-32/h7-18,20-23,35H,1,19H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUFVJSEAEPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)SC)C6=CC=CC=C6)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H36N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60413874
Record name Propan-2-yl 7-methyl-2-[(3-{3-methyl-4-[(prop-2-en-1-yl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6998-30-7
Record name Propan-2-yl 7-methyl-2-[(3-{3-methyl-4-[(prop-2-en-1-yl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60413874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylamine Acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Propan-2-yl 7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several key structural components:

  • Thiazolo[3,2-a]pyrimidine core : This structure is known for various biological activities.
  • Pyrazole moiety : Recognized for its anti-inflammatory and analgesic properties.
  • Substituents : The presence of methyl, prop-2-enoxy, and sulfanyl groups enhances its pharmacological profile.

Molecular Formula

The molecular formula is complex, reflecting the diverse functional groups present. It is crucial to analyze the structure to understand its interaction with biological systems.

Key Properties

PropertyValue
Molecular Weight475.6 g/mol
LogP (partition coefficient)4.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a study highlighted that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. The compound under discussion may share these properties due to the presence of the pyrazole ring, which has been linked to anti-glioma activity in vitro .

Anti-inflammatory Effects

The pyrazole component is associated with anti-inflammatory activities. A review reported that certain pyrazole derivatives showed promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 . The compound's ability to modulate inflammatory pathways could be a focal point for further research.

The mechanisms through which this compound exerts its biological effects likely involve:

  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases such as AKT, which plays a critical role in cell survival and proliferation .
  • Cytokine Modulation : The compound may influence cytokine levels, thereby reducing inflammation and tumor growth.

Case Studies

  • Study on Pyrazole Derivatives :
    • A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds showed up to 85% inhibition of TNF-α at specific concentrations .
  • In Vitro Anti-Glioma Activity :
    • A related compound demonstrated significant inhibition of neurosphere formation in patient-derived glioma stem cells, suggesting potential therapeutic applications for glioblastoma treatment .
  • Kinase Activity Screening :
    • One derivative was screened against 139 purified kinases and exhibited low micromolar activity against AKT2/PKBβ, indicating a possible pathway for therapeutic intervention in cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 5 Substituent Position 2 Substituent (Pyrazole Type) Ester Group Key Properties/Applications
Target Compound Thiazolo[3,2-a]pyrimidine 4-Methylsulfanylphenyl 3-(3-Methyl-4-prop-2-enoxyphenyl)-1-phenyl Propan-2-yl Not reported (hypothetical enzyme inhibition)
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenylpyrazol-4-yl]methylidene}-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Methylphenyl 3-(3,4-Dichlorophenyl)-1-phenyl Ethyl Antimicrobial activity, crystalline stability
Ethyl 7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Phenyl 1-Methyl-1H-pyrazol-4-yl Ethyl Improved solubility, fluorescence properties

Key Differences:

The methylsulfanyl (SMe) group increases lipophilicity (logP ~3.5 estimated) compared to methyl (logP ~2.8) .

Pyrazole Substituents: The 3-methyl-4-prop-2-enoxyphenyl group in the target compound introduces a reactive allyl ether moiety, absent in the dichlorophenyl or methylpyrazole analogs. This may allow post-synthetic modifications (e.g., Michael additions).

Physicochemical and Crystallographic Insights

  • Crystal Packing : Analogous compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) exhibit puckered thiazolo[3,2-a]pyrimidine cores with dihedral angles of ~80° between fused rings and substituent-bearing benzene rings . The methylsulfanyl group in the target compound may alter hydrogen-bonding networks (e.g., C–H···S interactions vs. C–H···O in methoxy analogs) .
  • Synthetic Yield : Comparable derivatives achieve ~78% yield via one-pot reactions , suggesting feasible scalability for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
propan-2-yl 7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
propan-2-yl 7-methyl-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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